Thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
Thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a fused thiophene and pyridine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine-2-carboxamide primarily targets Trypsin-1 and Urokinase-type plasminogen activator . These enzymes play crucial roles in various biological processes, including digestion and fibrinolysis, respectively .
Mode of Action
It’s believed to inhibit the activity of its target enzymes, thereby modulating their biological functions
Biochemical Pathways
It’s suggested that this compound may impact theglycosphingolipid (GSL) expression in cancer cells . Changes in GSL expression can influence various cellular processes, including cell adhesion, signal transduction, and cell proliferation .
Result of Action
This compound has been shown to exhibit anti-proliferative activity against certain cancer cell lines . For instance, it can reduce the percentage of cancer stem cells and induce apoptosis (programmed cell death) in ovarian tumor cell lines . These effects suggest a potential role for this compound in cancer therapy.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of certain lipophilic pockets in the active site of the target enzyme can affect the compound’s binding and activity . .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-b]pyridine-2-carboxamide plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit phosphoinositide-specific phospholipase C-γ (PLC-γ), an enzyme involved in cell motility and tumor invasion . This inhibition is significant as it can potentially prevent the spread of cancer cells. Additionally, this compound interacts with various kinases, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PLC-γ can alter cell motility and invasion, which is particularly relevant in cancer research . Furthermore, this compound has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. By inhibiting PLC-γ, it prevents the hydrolysis of phosphoinositides, leading to altered cell signaling and reduced cell motility . Additionally, this compound can modulate the activity of various kinases, resulting in changes in phosphorylation states and downstream signaling events . These interactions ultimately lead to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular signaling and gene expression, leading to prolonged changes in cell behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth and reduce cell motility without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, this compound has been observed to accumulate in the cytoplasm and nucleus, where it can exert its effects on cellular signaling and gene expression .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Post-translational modifications and targeting signals play a role in directing this compound to specific compartments, ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be converted to thieno[2,3-b]pyridine derivatives . Another approach involves the use of β-keto amides, which are cyclized in the presence of potassium carbonate in ethanol or ethylene glycol to form the desired thieno[2,3-b]pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hypochlorite in different solvents can lead to regio- and stereoselective oxidation.
Substitution: Chloroacetyl chloride in dioxane can be used for chloro-acetylation, followed by cyclocondensation with acetic anhydride.
Major Products:
Oxidation Products: Depending on the solvent, different oxidized products can be obtained.
Substitution Products: Various substituted thieno[2,3-b]pyridine derivatives can be synthesized.
Scientific Research Applications
Thieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidine
- Benzo[4,5]thieno[2,3-b]pyridine
- 3-Aminothieno[2,3-b]pyridine-2-carboxamide
Properties
IUPAC Name |
thieno[2,3-b]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-7(11)6-4-5-2-1-3-10-8(5)12-6/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGHULSMJIVVTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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